Ethyl 2-(acetylamino)-7-chloro-6-cyano-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out using different reaction conditions such as solvent-free methods, heating, or using specific catalysts to yield the desired cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 7-CHLORO-6-CYANO-2-AMINO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 7-CHLORO-6-CYANO-2-HYDROXY-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11ClN2O3S |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-cyano-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H11ClN2O3S/c1-3-20-14(19)10-9-5-4-8(6-16)11(15)12(9)21-13(10)17-7(2)18/h4-5H,3H2,1-2H3,(H,17,18) |
InChI Key |
XDZONNKAJADQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C#N)NC(=O)C |
Origin of Product |
United States |
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